Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)
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Overview
Description
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is an organic compound with the molecular formula C19H20O6 It is characterized by the presence of two methoxybenzoate groups connected via a propane-1,3-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate: Similar structure but lacks the methoxy groups.
4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): Contains azanediyl and methylene linkers instead of oxy linkers.
Uniqueness
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is unique due to its specific combination of methoxybenzoate groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H24O8 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[3-(2-methoxy-4-methoxycarbonylphenoxy)propoxy]benzoate |
InChI |
InChI=1S/C21H24O8/c1-24-18-12-14(20(22)26-3)6-8-16(18)28-10-5-11-29-17-9-7-15(21(23)27-4)13-19(17)25-2/h6-9,12-13H,5,10-11H2,1-4H3 |
InChI Key |
FORYWZPUVBNMMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCOC2=C(C=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
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